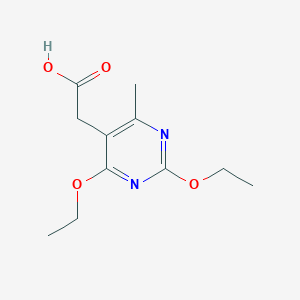![molecular formula C14H19ClN2O B1335174 2-Chloro-N-[4-(3-methyl-piperidin-1-yl)-phenyl]-acetamide CAS No. 842974-39-4](/img/structure/B1335174.png)
2-Chloro-N-[4-(3-methyl-piperidin-1-yl)-phenyl]-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-[4-(3-methyl-piperidin-1-yl)-phenyl]-acetamide, abbreviated as 2CN4MPPA, is a small molecule compound that has been studied for its potential applications in the field of scientific research. 2CN4MPPA is a chiral compound, meaning it has two molecular forms that are mirror images of each other and are non-superimposable. This compound has been studied for its potential use in synthesizing other compounds, as well as its potential applications in biochemical and physiological research.
Aplicaciones Científicas De Investigación
Antimicrobial Applications : Compounds structurally similar to 2-Chloro-N-[4-(3-methyl-piperidin-1-yl)-phenyl]-acetamide, such as N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives, have been shown to exhibit antimicrobial activities against pathogenic bacteria and Candida species. These compounds also demonstrated significant anticandidal activity, indicating their potential in developing antimicrobial agents (Mokhtari & Pourabdollah, 2013).
Pharmacological Applications : Various acetamide derivatives, including those structurally related to the compound , have been explored for their pharmacological properties. For instance, compounds involving piperidine and acetamide structures have been investigated for their potential as anxiolytics, showcasing oral activity in animal models predictive of clinical efficacy for treating anxiety (Kordik et al., 2006).
Cancer Research : Certain piperidine and acetamide-based compounds have shown potential in cancer treatment. For instance, derivatives with a similar structure have been evaluated for their antitumor activities against human lung adenocarcinoma cells, indicating a possible role in developing anticancer agents (Evren et al., 2019).
Antibacterial Activity : Synthesized derivatives of chloroacetamide, which share structural similarities with this compound, have been investigated for their antibacterial potential. Such studies highlight the scope of these compounds in developing new antibacterial agents (Ali et al., 2015).
Herbicide Metabolism : Research has also delved into the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes. This study provides insight into the metabolic pathways and potential toxicological profiles of compounds structurally related to this compound (Coleman et al., 2000).
Mecanismo De Acción
Target of Action
It is known that similar compounds have shown high affinity to multiple receptors , suggesting that 2-Chloro-N-[4-(3-methyl-piperidin-1-yl)-phenyl]-acetamide may also interact with various biological targets.
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Similar compounds have been shown to affect various biological activities , suggesting that this compound may also influence multiple biochemical pathways.
Result of Action
Similar compounds have been shown to have various biological activities , suggesting that this compound may also have significant molecular and cellular effects.
Propiedades
IUPAC Name |
2-chloro-N-[4-(3-methylpiperidin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-11-3-2-8-17(10-11)13-6-4-12(5-7-13)16-14(18)9-15/h4-7,11H,2-3,8-10H2,1H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYILAICUBXNDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=CC=C(C=C2)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

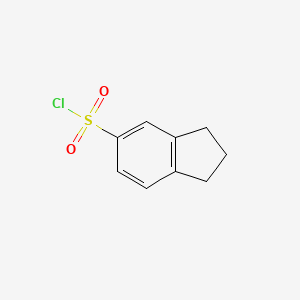
![ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate](/img/structure/B1335094.png)
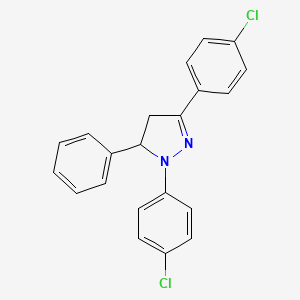
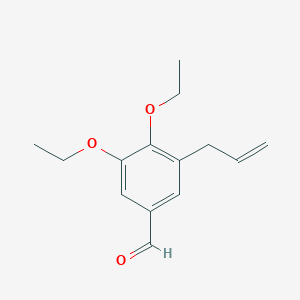
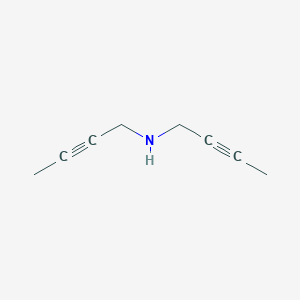
![3-(4-Ethoxy-3-methoxy-phenyl)-3-[(thiophene-2-carbonyl)-amino]-propionic acid](/img/structure/B1335108.png)




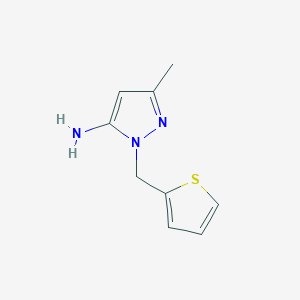
![5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B1335128.png)

